9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
Description
Properties
IUPAC Name |
9-(3-aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c13-5-1-6-14-7-3-12(4-8-14)10-11(15)2-9-16-12/h11,15H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPHYRSXUVYRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CCCN)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Scaffold Synthesis
The synthesis of the 1-oxa-9-azaspiro[5.5]undecane core is a critical initial step, often achieved through cyclization reactions such as Prins cyclization or related spirocyclization methods.
Prins Cyclization Approach:
This method involves the acid-catalyzed cyclization of appropriate precursors containing an aldehyde or ketone and an alkene or alkoxy group to form the spirocyclic ether-amine framework. Optimization of this step has been reported to yield high-purity 1-oxa-9-azaspiro[5.5]undecane derivatives with good stereochemical control.Alternative Cyclization Routes:
Other synthetic approaches include intramolecular nucleophilic substitution or ring-closing reactions on functionalized linear precursors to generate the spirocyclic ring system.
Introduction of the 3-Aminopropyl Side Chain
The functionalization of the spirocyclic scaffold with the 3-aminopropyl group typically involves nucleophilic substitution reactions on a suitably activated precursor.
Nucleophilic Substitution Using 3-Bromopropyl Derivatives:
A common strategy is the alkylation of the nitrogen atom in the azaspiro ring with 3-bromopropyl reagents. For example, 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide synthesis, which shares mechanistic similarities, involves alkylation of the nitrogen with 1,3-dibromopropane in the presence of a base like potassium carbonate in polar aprotic solvents (e.g., dimethylformamide), followed by substitution to introduce the amino group. This method can be adapted for the spirocyclic amine by reacting the azaspiro compound with 3-bromopropyl derivatives followed by amination.Reduction and Amination Steps:
After alkylation, the bromide can be displaced by nucleophilic amines or converted to the amine by reduction or substitution reactions using reagents such as sodium azide followed by reduction, or direct displacement with ammonia or primary amines.
Purification and Optimization
The reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity. For instance, heating the reaction mixture facilitates alkylation, and polar aprotic solvents enhance nucleophilic substitution efficiency.
Industrial scale-up involves continuous flow reactors and automated systems to improve scalability and reproducibility.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Spirocyclic Core Formation | Prins cyclization or ring-closing reaction to form 1-oxa-9-azaspiro[5.5]undecane | Acid catalyst, aldehyde/alkene precursors, solvents like dichloromethane | Formation of spirocyclic ether-amine scaffold |
| 2. Alkylation with 3-Bromopropyl | N-alkylation of azaspiro nitrogen with 3-bromopropyl derivative | 3-bromopropyl halide, base (K2CO3), polar aprotic solvent (DMF), heating | Introduction of 3-bromopropyl side chain |
| 3. Amination | Substitution of bromide with amino group | Ammonia, primary amines, or sodium azide followed by reduction | Formation of 3-aminopropyl substituent |
| 4. Purification and Optimization | Solvent removal, recrystallization, chromatography | Optimized temperature, solvent systems | High purity target compound |
Research Findings and Optimization Insights
Molecular docking and biological activity studies indicate that modifications at the 9-position with aminopropyl groups enhance binding affinity to target proteins such as MmpL3 in Mycobacterium tuberculosis, suggesting that synthetic routes must preserve stereochemistry and functional group integrity.
The use of polar aprotic solvents and bases in alkylation steps is critical for achieving high yields and minimizing side reactions such as elimination or over-alkylation.
Industrial synthesis benefits from continuous flow techniques to control reaction parameters tightly, improving reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to remove the oxygen atom, forming a fully saturated spirocyclic amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Spirocyclic ketones or aldehydes.
Reduction: Saturated spirocyclic amines.
Substitution: Various substituted spirocyclic derivatives depending on the reagent used.
Scientific Research Applications
9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of its targets. The spirocyclic structure can also influence its binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The aminopropyl group improves aqueous solubility compared to aromatic substituents (e.g., benzyl or phenylmethyl), which increase hydrophobicity .
Structure-Activity Relationships (SAR)
- Substituent Position : Activity is highly sensitive to substituent placement. For example, hydroxyl or amine groups at position 4 are critical for hydrogen bonding, while position 9 substituents modulate receptor selectivity .
- Polar vs. Nonpolar Groups: Polar groups (e.g., aminopropyl) improve solubility and target engagement, whereas nonpolar groups (e.g., benzyl) enhance membrane permeability but reduce solubility .
Biological Activity
9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is a compound belonging to the spirocyclic class of molecules, which has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 255.36 g/mol. The structure features a spirocyclic framework that is crucial for its biological interactions.
1. Soluble Epoxide Hydrolase (sEH) Inhibition
Research has indicated that compounds structurally related to this compound exhibit significant inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes, including inflammation and vascular function.
A study demonstrated that a related compound exhibited potent sEH inhibitory activity and was effective in lowering serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered at a dosage of 30 mg/kg orally . This suggests potential therapeutic applications in chronic kidney diseases.
2. GABA Receptor Modulation
Another area of interest is the interaction of spirocyclic compounds with gamma-aminobutyric acid type A receptors (GABAARs). These receptors are pivotal in mediating inhibitory neurotransmission in the central nervous system. Compounds similar to this compound have been identified as antagonists of GABAARs, which may have implications for treating conditions like anxiety and epilepsy .
Case Study 1: Chronic Kidney Disease Model
In a controlled study involving rats with induced anti-glomerular basement membrane glomerulonephritis, the administration of an analog of this compound resulted in significant reductions in serum creatinine levels, indicating improved renal function. The results highlighted the compound's potential as an orally active agent against chronic kidney diseases due to its sEH inhibitory properties .
Case Study 2: GABAAR Antagonism
A separate investigation into the effects of spirocyclic compounds on GABAARs found that certain derivatives could modulate receptor activity without significant toxicity. The study reported that these compounds could alter T cell responses, suggesting their potential utility in managing autoimmune conditions or inflammatory diseases .
Comparative Biological Activity Table
| Compound Name | Target Activity | Model/Study | Result |
|---|---|---|---|
| This compound | sEH Inhibition | Rat model of glomerulonephritis | Reduced serum creatinine levels |
| Related Spirocyclic Compound | GABAAR Antagonism | In vitro GABAAR binding studies | Altered T cell responses |
Q & A
Q. What are the established synthetic routes for 9-(3-aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol?
The compound’s synthesis typically leverages spirocyclic scaffold construction via Prins cyclization , which enables efficient formation of the oxa-aza ring system in a single step . Key steps include:
- Step 1 : Condensation of a diol precursor with an aldehyde under acidic conditions to form the spirocyclic core.
- Step 2 : Introduction of the 3-aminopropyl group via reductive amination or nucleophilic substitution.
- Critical parameters : Temperature control (<60°C) and pH stabilization (pH 4–6) to avoid side reactions.
Q. What biological targets are associated with this compound?
Primary targets include:
- MmpL3 transporter in Mycobacterium tuberculosis: Inhibition disrupts mycolic acid transport, critical for bacterial survival .
- Soluble epoxide hydrolase (sEH) : Modulates inflammation and renal function by stabilizing anti-inflammatory epoxy fatty acids .
Table 1: Target-Specific Activity
| Target | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| MmpL3 | 0.12 | MIC (H37Rv strain) | |
| sEH | 0.45 | Fluorescent assay |
Q. How does the spirocyclic scaffold influence bioactivity?
The rigid spirocyclic structure limits conformational flexibility, enhancing binding affinity to sterically constrained targets like MmpL3’s hydrophobic pocket . Substituents at positions 4 and 9 (e.g., hydroxyl, aminopropyl) fine-tune solubility and target engagement.
Advanced Research Questions
Q. How to resolve contradictions in potency data across antibiotic-resistant TB strains?
Discrepancies in MIC values (e.g., 0.12 μM for H37Rv vs. 2.5 μM for MDR-TB) may arise from:
- Strain-specific mutations in MmpL3 (e.g., T400A reduces compound binding ).
- Efflux pump overexpression in resistant strains.
Methodological recommendations: - Perform whole-genome sequencing of resistant isolates to identify MmpL3 mutations.
- Use efflux pump inhibitors (e.g., verapamil) in synergy assays to clarify resistance mechanisms .
Q. How to optimize synthetic yield while minimizing byproducts?
Common challenges include competing ring-opening reactions during Prins cyclization. Strategies:
- Solvent optimization : Use dichloroethane (DCE) over THF to stabilize intermediates .
- Catalyst screening : Scandium triflate improves regioselectivity by 30% compared to BF₃·Et₂O .
- Byproduct analysis : Employ LC-MS to identify and quantify impurities (e.g., linear oligomers).
Q. What experimental designs validate target engagement in vivo?
For MmpL3 inhibition studies:
- Radiolabeled tracer assays : Incorporate ¹⁴C-labeled trehalose to monitor mycolic acid transport blockade in infected macrophages .
- SPR-based binding kinetics : Measure compound-MmpL3 dissociation constants (KD) at varying pH (5.5–7.4) to mimic phagolysosomal conditions .
Q. How to address solubility limitations in preclinical models?
The compound’s logP (2.8) suggests moderate hydrophobicity. Solutions:
- Prodrug derivatization : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility (>5 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in TB granulomas .
Data Contradiction Analysis
Q. Why do SAR studies show conflicting trends for substituent size?
While larger substituents (e.g., tert-butyl) improve MmpL3 affinity, they may reduce blood-brain barrier penetration in neuroinflammation models. Resolution:
- Use molecular dynamics simulations to differentiate target-specific steric effects from pharmacokinetic trade-offs .
- Validate with in situ perfusion assays to quantify brain uptake.
Key Methodological Resources
- Synthetic protocols : Prins cyclization (PubChem) .
- Target validation : CRISPR-Cas9 knockout of MmpL3 in M. tuberculosis .
- Analytical tools : High-resolution LC-MS for impurity profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
